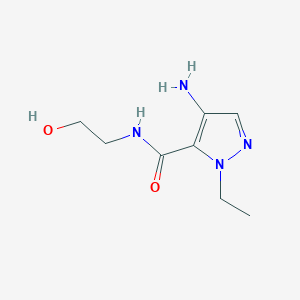

4-Amino-1-ethyl-N-(2-hydroxyethyl)-1H-pyrazole-5-carboxamide

Description

Properties

IUPAC Name |

4-amino-2-ethyl-N-(2-hydroxyethyl)pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4O2/c1-2-12-7(6(9)5-11-12)8(14)10-3-4-13/h5,13H,2-4,9H2,1H3,(H,10,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXXZCBJZSXRDPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C=N1)N)C(=O)NCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Amino-1-ethyl-N-(2-hydroxyethyl)-1H-pyrazole-5-carboxamide, also known by its CAS number 1486219-97-9, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound's molecular formula is with a molar mass of 198.22 g/mol. It has a predicted density of 1.38 g/cm³ and a boiling point around 483.5 °C. The pKa value is approximately 13.48, indicating its basic nature in solution .

| Property | Value |

|---|---|

| Molecular Formula | C8H14N4O2 |

| Molar Mass | 198.22 g/mol |

| Density | 1.38 g/cm³ (predicted) |

| Boiling Point | 483.5 °C (predicted) |

| pKa | 13.48 |

Anticancer Properties

Recent studies have highlighted the anticancer potential of aminopyrazole derivatives, including this compound. This compound has shown significant inhibition of proliferation in various cancer cell lines:

- HepG2 (liver cancer) : Mean growth inhibition of approximately 54.25%.

- HeLa (cervical cancer) : Mean growth inhibition of about 38.44% .

Interestingly, the compound exhibited minimal toxicity towards normal fibroblasts, suggesting a selective action against cancer cells while sparing healthy tissues .

The mechanism through which this compound exerts its anticancer effects may involve the modulation of signaling pathways associated with cell proliferation and apoptosis. While specific pathways for this compound are still under investigation, related aminopyrazole compounds have been shown to interact with cyclooxygenase enzymes (COX), which are implicated in tumorigenesis .

Anti-inflammatory Activity

In addition to its anticancer properties, there is evidence suggesting that derivatives of pyrazole compounds can exhibit anti-inflammatory effects. For instance, some studies indicate that similar compounds can inhibit the release of pro-inflammatory cytokines such as TNF-α in response to lipopolysaccharide (LPS) stimulation . This suggests potential therapeutic applications in inflammatory diseases.

Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives is highly dependent on their structural features. Modifications at various positions on the pyrazole ring can significantly alter their pharmacological profiles:

- N-substituted analogues : Generally exhibit reduced activity compared to unsubstituted variants.

- Alkyl and aryl substitutions : Can enhance or diminish anticancer and anti-inflammatory activities depending on their nature and position .

Case Studies and Research Findings

Several studies have explored the biological activities of related pyrazole compounds, providing insights into their therapeutic potential:

- Study on HepG2 and HeLa Cells : Demonstrated that specific structural modifications could enhance anticancer efficacy while reducing toxicity to normal cells.

- Investigations on COX Inhibition : Found that certain pyrazole derivatives showed promise as COX inhibitors with potential applications in pain management and inflammation control .

- Molecular Docking Studies : Indicated favorable interactions between pyrazole derivatives and key biological targets, providing a basis for further drug design efforts.

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Activity :

- The compound has been studied for its potential as an inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), which is implicated in various cancers. PRMT5 inhibitors have shown promise in preclinical studies and are being explored for their ability to induce synthetic lethality in cancer cells .

- The structural features of 4-amino-1-ethyl-N-(2-hydroxyethyl)-1H-pyrazole-5-carboxamide enable it to interact with biological targets, making it a candidate for further development in cancer therapeutics.

- Anti-inflammatory Properties :

- Neuroprotective Effects :

Agricultural Applications

- Herbicides and Pesticides :

- Plant Growth Regulators :

Synthesis and Production

The synthesis of this compound typically involves several steps that optimize yield and purity. Key methodologies include:

- Utilizing hydrazine derivatives and alkyl (ethoxymethylene)cyanoacetates to form the pyrazole ring.

- Employing continuous flow reactors for large-scale production, enhancing efficiency while minimizing waste .

Case Study 1: PRMT5 Inhibition

A study focusing on the structure–activity relationship (SAR) of PRMT5 inhibitors highlighted the efficacy of compounds similar to this compound in inhibiting tumor growth in preclinical models. The research emphasized the need for further investigation into dosage and delivery methods to maximize therapeutic potential while minimizing toxicity .

Case Study 2: Agricultural Efficacy

Field trials assessing the herbicidal properties of pyrazole derivatives demonstrated significant effectiveness against common weed species, suggesting that compounds like this compound could be developed into commercial herbicides .

Chemical Reactions Analysis

Substitution Reactions

The amino group at position 4 and the hydroxyethyl side chain are primary sites for substitution.

Key Findings :

-

The amino group reacts selectively with electrophiles, forming stable adducts without ring disruption.

-

The hydroxyethyl group undergoes oxidation to a ketone under strong acidic conditions, enabling further functionalization .

Hydrolysis and Decarboxylation

The carboxamide group participates in hydrolysis under basic or acidic conditions:

Mechanistic Insight :

Decarboxylation proceeds via a six-membered transition state, releasing CO₂ and retaining the pyrazole ring integrity .

Nitrosation and Diazotization

The amino group reacts with nitrosating agents:

| Reaction | Reagents | Product | Source |

|---|---|---|---|

| Nitrosation | Isoamyl nitrite, HCl/EtOH, 0–5°C | 4-Nitroso-pyrazole derivative | |

| Diazotization | NaNO₂, H₂SO₄, 0°C | Diazonium salt (intermediate) |

Applications :

Nitrosation products serve as intermediates for synthesizing azo dyes or coordination complexes .

Ring-Modification Reactions

The pyrazole ring undergoes electrophilic substitution and annulation:

| Reaction | Conditions | Outcome | Source |

|---|---|---|---|

| Electrophilic Bromination | Br₂, CHCl₃, 25°C | 3-Bromo-pyrazole derivative | |

| Cyclization | PPh₃/C₂Cl₆, benzene reflux | Imidazo[1,2-b]pyrazole fused systems |

Notable Observations :

-

Bromination occurs preferentially at position 3 due to electron-donating effects of the amino group .

-

Cyclization with triphenylphosphine yields heterocyclic fused systems with enhanced bioactivity .

Acylation and Amidation

The carboxamide and hydroxyethyl groups participate in condensation reactions:

| Reaction | Reagents | Product | Source |

|---|---|---|---|

| Amide Coupling | EDC/HOBt, DMF, 25°C | Peptide-conjugated derivatives | |

| Esterification | AcCl, pyridine, 0°C | Acetylated hydroxyethyl side chain |

Synthetic Utility :

Amidation expands the compound’s applicability in drug design, enabling targeted delivery systems .

Stability Under Reactive Conditions

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison of Pyrazole Carboxamides

*Calculated based on structural similarity to analogs.

Substituent Effects on Physicochemical Properties

- Hydrophilicity : The 2-hydroxyethyl group in the target compound and its cyclopentyl analog () introduces hydrogen-bonding capacity, enhancing aqueous solubility compared to isobutyl () or aryl substituents ().

- Melting Points: Analogs with polar groups (e.g., hydroxyethyl) likely exhibit higher melting points due to stronger intermolecular forces. For example, 5-Amino-N-phenyl-3-(phenylamino)-1H-pyrazole-4-carboxamide () has a melting point of 247°C, while less polar analogs like 4b melt at 178°C.

- Biological Activity :

Structural Modifications and Pharmacological Relevance

- Hydroxyethyl vs. Isobutyl : The hydroxyethyl group improves solubility, critical for oral bioavailability, whereas isobutyl () may enhance blood-brain barrier penetration for CNS-targeting drugs.

- Nitro and Amino Groups: Nitro substituents () can act as prodrug moieties, while amino groups (e.g., in ) facilitate interactions with biological targets via hydrogen bonding.

Q & A

Q. How can researchers design a synthetic route for 4-Amino-1-ethyl-N-(2-hydroxyethyl)-1H-pyrazole-5-carboxamide?

Methodological Answer: The synthesis of pyrazole carboxamide derivatives typically involves multi-step reactions. For example, analogous compounds like 5-amino-1-(4-fluorophenyl)-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide are synthesized via condensation of intermediates (e.g., 4-fluoroaniline and isocyanides), followed by cyclization with sodium azide . For the target compound, a plausible route could involve:

Core formation : Cyclocondensation of ethyl acetoacetate with hydrazine derivatives to form the pyrazole ring.

Functionalization : Ethyl and hydroxyethyl groups can be introduced via nucleophilic substitution or alkylation.

Amidation : Coupling the carboxylic acid intermediate with 2-hydroxyethylamine using carbodiimide-based coupling agents (e.g., EDC/HOBt).

Key challenges include regioselectivity in pyrazole ring formation and optimizing reaction conditions to avoid side products .

Q. What spectroscopic techniques are critical for structural characterization of this compound?

Methodological Answer:

- NMR : H and C NMR can confirm the pyrazole ring substitution pattern and amide bond formation. For instance, the NH proton of the carboxamide group typically appears as a broad singlet at δ 6.5–8.0 ppm .

- IR : Stretching vibrations at ~1650 cm (amide C=O) and ~3400 cm (NH) validate functional groups .

- X-ray crystallography : Resolves bond lengths and angles, as demonstrated for 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid (C–N bond length: 1.33 Å; pyrazole ring planarity <0.02 Å deviation) .

Q. How can solubility and stability be assessed for in vitro studies?

Methodological Answer:

- Solubility : Use shake-flask method in PBS (pH 7.4) or DMSO, followed by HPLC-UV quantification.

- Stability : Conduct forced degradation studies under acidic (HCl), basic (NaOH), oxidative (HO), and photolytic conditions (ICH Q1B guidelines). Monitor degradation products via LC-MS .

Advanced Research Questions

Q. How can computational methods predict the compound’s bioactivity and binding modes?

Methodological Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into target proteins (e.g., kinases or GPCRs). For pyrazole derivatives, hydrophobic interactions with residues like Phe113 in COX-2 and hydrogen bonds with Thr212 are common .

- QSAR modeling : Train models using descriptors like logP, polar surface area, and H-bond donors to correlate structural features with activity. Validate with leave-one-out cross-validation (R > 0.7) .

Q. How to resolve contradictions in biological activity data across studies?

Methodological Answer:

- Assay standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and assay conditions (e.g., ATP concentration in kinase assays).

- Meta-analysis : Use tools like RevMan to pool data from multiple studies. For example, conflicting IC values for pyrazole carboxamides in kinase inhibition may arise from variations in enzyme purity or substrate concentrations .

Q. What strategies optimize the pharmacokinetic profile of this compound?

Methodological Answer:

- Prodrug design : Introduce ester groups (e.g., ethyl ester) to enhance oral bioavailability, which can be hydrolyzed in vivo to the active carboxylic acid .

- CYP450 inhibition assays : Use human liver microsomes to assess metabolic stability. Pyrazole derivatives often show CYP3A4-mediated oxidation; co-administration with CYP inhibitors (e.g., ketoconazole) may prolong half-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.